molecular formula C29H43N2P B12894481 N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine

N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine

Cat. No.: B12894481
M. Wt: 450.6 g/mol
InChI Key: QXORTCHXJZPCMA-UHFFFAOYSA-N
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Description

N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a phosphine group attached to a phenyl ring, which is further connected to a mesitylethane-1,2-diamine moiety. The presence of both phosphine and amine functionalities makes it a versatile ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine typically involves multiple steps One common method starts with the preparation of the phosphine ligandThe resulting intermediate is then reacted with mesitylethane-1,2-diamine under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating with metal centers in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used.

    Coordination: Transition metals like palladium, platinum, and rhodium are frequently employed in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted amines and phosphines.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine exerts its effects is primarily through its role as a ligand. The phosphine and amine groups coordinate with metal centers, facilitating various catalytic processes. The compound can stabilize transition states and lower activation energies, thereby enhancing reaction rates. Molecular targets include metal ions in catalytic cycles, and pathways involve the formation of metal-ligand complexes that participate in bond-forming and bond-breaking steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-(Dicyclohexylphosphino)phenyl)-N2-mesitylethane-1,2-diamine stands out due to the presence of both phosphine and amine functionalities, which provide dual coordination sites. This enhances its versatility as a ligand and allows for more complex catalytic processes. Additionally, the mesityl group imparts steric hindrance, which can influence the selectivity and efficiency of catalytic reactions.

Properties

Molecular Formula

C29H43N2P

Molecular Weight

450.6 g/mol

IUPAC Name

N-(2-dicyclohexylphosphanylphenyl)-N'-(2,4,6-trimethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C29H43N2P/c1-22-20-23(2)29(24(3)21-22)31-19-18-30-27-16-10-11-17-28(27)32(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h10-11,16-17,20-21,25-26,30-31H,4-9,12-15,18-19H2,1-3H3

InChI Key

QXORTCHXJZPCMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCCNC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C

Origin of Product

United States

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